Afimetoran - 2171019-55-7

Afimetoran

Catalog Number: EVT-3462158
CAS Number: 2171019-55-7
Molecular Formula: C26H32N6O
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Afimetoran is an immunomodulator and an antagonist of toll-like receptors 7 and 8. It is also is under investigation in clinical trial NCT04269356 (Study to Assess the Way the Body Absorbs, Distributes, Breaks Down and Eliminates Radioactive BMS-986256 in Healthy Male Participants).
Overview

Afimetoran, also known as BMS-986256, is an innovative compound developed by Bristol-Myers Squibb as a selective dual antagonist of Toll-like receptors 7 and 8 (TLR7 and TLR8). This compound is particularly significant in the context of autoimmune diseases, especially systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Afimetoran is characterized by its indole-based structure, which contributes to its pharmacological properties and efficacy in clinical settings.

Source

Afimetoran was synthesized and developed by Bristol-Myers Squibb. It is currently undergoing clinical trials to evaluate its safety, tolerability, and efficacy in treating lupus-related conditions. The compound's development is part of a broader initiative to target TLRs, which play a crucial role in the immune response and are implicated in various autoimmune disorders .

Classification

Afimetoran is classified as a small molecule drug and specifically as a dual antagonist of TLR7 and TLR8. These receptors are known to be involved in the pathogenesis of autoimmune diseases, making Afimetoran a promising therapeutic candidate for conditions like SLE and CLE .

Synthesis Analysis

Methods

The synthesis of Afimetoran involves several key steps that utilize advanced organic chemistry techniques. The compound was derived from an indole scaffold, which has been modified to enhance its potency and selectivity towards TLR7 and TLR8.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available indole derivatives.
  2. Reagents: Various reagents are employed for functional group modifications, including halogenating agents and coupling reagents.
  3. Catalysts: Cobalt(II) precatalysts have been utilized in cross-coupling reactions to facilitate the formation of the desired molecular structure.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level of ≥95% .
Molecular Structure Analysis

Structure

Afimetoran has a complex molecular structure characterized by the following features:

  • Chemical Formula: C26H32N6OC_{26}H_{32}N_{6}O
  • Molecular Weight: 444.57 g/mol
  • CAS Number: 2171019-55-7

The indole core structure is crucial for its biological activity, allowing it to effectively interact with TLR7 and TLR8 .

Data

The solubility of Afimetoran is reported to be 11.25 mM (5 mg/ml) in dimethyl sulfoxide (DMSO), which facilitates its use in various in vitro assays .

Chemical Reactions Analysis

Reactions

Afimetoran primarily functions through its ability to inhibit the signaling pathways activated by TLR7 and TLR8. This inhibition prevents downstream activation of inflammatory responses mediated by these receptors.

Technical Details

  1. Inhibition Mechanism: Afimetoran binds selectively to TLR7 and TLR8, blocking their activation without affecting other Toll-like receptors such as TLR3 and TLR9.
  2. Biological Assays: The compound has been evaluated using HEK-Blue™ reporter cell lines that express human TLRs, demonstrating its efficacy in inhibiting receptor activation .
Mechanism of Action

Process

The mechanism of action for Afimetoran involves the stabilization of the inactive conformation of TLR7 and TLR8, thereby preventing their activation by endogenous ligands. This action leads to a reduction in pro-inflammatory cytokine production, which is particularly beneficial in autoimmune conditions like lupus.

Data

In preclinical studies, Afimetoran has shown potent inhibition of NF-kB and interferon regulatory factor (IRF) signaling pathways downstream of TLR7 and TLR8 activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Afimetoran is typically presented as a solid compound.
  • Solubility: As noted earlier, it exhibits good solubility in DMSO, facilitating its use in laboratory settings.

Chemical Properties

  • Stability: The compound is air-stable under normal laboratory conditions.
  • Purity: Quality control measures ensure that each batch maintains a purity level of at least 95%, essential for reliable experimental outcomes .
Applications

Afimetoran's primary application lies within the field of immunology, particularly for treating autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus. Its role as a selective inhibitor of TLR7 and TLR8 positions it as a novel therapeutic option that could potentially offer steroid-sparing effects for patients suffering from these conditions.

Clinical trials are ongoing to further explore its efficacy and safety profile, with promising results indicating that it may provide significant clinical benefits compared to existing treatments .

Molecular Mechanisms of Action

TLR7/8 Antagonism: Structural and Functional Basis

Afimetoran (BMS-986256) is an indole-based small molecule functioning as a dual and selective antagonist of Toll-like Receptors 7 and 8 (TLR7/8). Its molecular structure (C~26~H~32~N~6~O; molecular weight 444.58 g/mol) features a triazolopyridine core linked to an indole moiety, with piperidine and acetamide functional groups enabling high-affinity binding to TLR7/8 ligand pockets [1] [3]. This specific architecture allows afimetoran to maintain TLR7/8 in their inactive conformational states, preventing downstream signaling cascade initiation [3] [7].

Functionally, afimetoran exhibits equipotent inhibition of both human TLR7 and TLR8, with half-maximal inhibitory concentrations (IC~50~) consistently in the sub-nanomolar to low nanomolar range (0.2 - 5 nM) across cellular assays [2] [3]. This potency has been demonstrated using HEK-Blue™ reporter cell lines overexpressing human TLR7 or TLR8, where afimetoran robustly suppressed agonist-induced activation. Notably, afimetoran demonstrates species-specific selectivity: while effectively inhibiting mouse TLR7, it shows negligible activity against mouse TLR8, highlighting critical structural differences between human and murine TLR8 binding sites [3]. The compound maintains exceptional specificity, showing no significant inhibitory activity against other endosomal TLRs (TLR3, TLR9) or cell surface TLRs (TLR2, TLR4) even at micromolar concentrations [1] [3].

Table 1: In Vitro Potency Profile of Afimetoran Against Human and Murine TLRs

Target ReceptorCell SystemAgonist UsedIC₅₀ (nM)Specificity Confirmed
Human TLR7HEK-Blue™ hTLR7R848 (100 ng/ml)0.2 - 1.0Yes (vs. TLR2/TLR4)
Human TLR8HEK-Blue™ hTLR8TL8-506 (100 ng/ml)1.0 - 5.0Yes (vs. TLR3/TLR9)
Mouse TLR7HEK-Blue™ mTLR7R848 (300 ng/ml)2.0 - 5.0Yes
Mouse TLR8HEK-Blue™ mTLR8TL8-506 (3 µg/ml)>1000Not applicable

Inhibition of NF-κB Pathway Activation

Activation of the nuclear factor kappa B (NF-κB) pathway is a central consequence of TLR7/8 signaling, driving the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α, which contribute significantly to systemic inflammation in autoimmune conditions like systemic lupus erythematosus (SLE) [4] [5]. Afimetoran exerts profound inhibitory effects on this pathway by preventing receptor dimerization and subsequent recruitment of the adaptor protein MYD88 – the critical initial step in NF-κB activation [1] [4].

Evidence from whole blood (WB) assays demonstrates afimetoran's potency in blocking NF-κB-dependent cytokine production. In WB samples from both healthy volunteers (HVs) and SLE patients, pre-treatment with afimetoran resulted in dose-dependent inhibition of TLR7- and TLR8-mediated IL-6 induction, with IC~50~ values consistently in the single-digit nanomolar range (1-10 nM) [2] [8]. Crucially, afimetoran demonstrates synergistic effects when combined with glucocorticoids like prednisolone. In vitro co-treatment studies revealed significantly greater suppression of IL-6 and IL-12p40 production compared to either agent alone, providing a molecular basis for observed steroid-sparing effects [2] [8].

The downstream functional impact includes attenuated monocyte activation, evidenced by afimetoran's potent inhibition (IC~50~ <10 nM) of TLR8 agonist-induced CD319 expression on monocytes in human WB assays [2]. In the BXSB mouse model of spontaneous lupus, afimetoran treatment significantly suppressed markers of kidney injury and plasma levels of NF-κB-dependent cytokines like IL-12p40, confirming pathway blockade translates to reduced end-organ damage [8].

Table 2: Afimetoran-Mediated Suppression of NF-κB-Dependent Cytokines and Cell Markers

Experimental SystemStimulusKey Marker AssessedInhibition by AfimetoranCombination Effect with Prednisolone
SLE Patient Whole BloodTLR7/8 AgonistIL-6 Production>90% at 100 nMSynergistic suppression
Healthy Donor Whole BloodTLR8 AgonistCD319 on MonocytesIC₅₀ ~ 5 nMNot tested
Gardiquimod-stimulated PBMCsTLR7 AgonistInflammatory CytokinesSignificant suppressionEnhanced steroid response
BXSB Lupus ModelSpontaneousPlasma IL-12p40P < 0.05 - P < 0.001Greater suppression than monotherapy

Modulation of Interferon Signaling Cascades

Beyond NF-κB, TLR7/8 activation robustly stimulates interferon regulatory factor (IRF) signaling pathways, culminating in type I interferon (IFN-α/β) production – a hallmark pathogenic driver in SLE [4] [5] [8]. Afimetoran effectively disrupts this axis by inhibiting IRF7 activation downstream of TLR7/8, thereby reducing IFN-α production primarily from plasmacytoid dendritic cells (pDCs) [5].

Studies utilizing THP1-Dual™ reporter cell lines engineered for IRF pathway detection provide direct mechanistic evidence. In hTLR8-expressing cells stimulated with the specific TLR8 agonist TL8-506, afimetoran treatment resulted in dose-dependent suppression of IRF-driven Lucia luciferase activity, with potency comparable to its inhibition of NF-κB-driven SEAP production [3]. This demonstrates afimetoran's dual-pathway blockade capability at both transcriptional regulatory nodes critical for inflammation and autoimmunity.

The clinical relevance of IRF pathway inhibition is profound. Persistent IFN signature elevation correlates with SLE disease activity and inadequate response to conventional therapies [4] [5]. By suppressing TLR7/8-driven IFN production at its source, afimetoran addresses a fundamental pathophysiological mechanism. Preclinical data further support this; in the NZB/W F1 mouse lupus model, afimetoran significantly reduced serum levels of IFN-γ and other interferon-induced chemokines, correlating with improved clinical outcomes [8]. Furthermore, its action synergizes with anti-type I IFN receptor strategies, suggesting potential for combination approaches targeting different nodes of the interferon axis [5] [7].

Impact on Plasma Cell-like Dendritic Cell Apoptosis Resistance

A key mechanism contributing to glucocorticoid resistance in SLE involves TLR7-mediated impairment of plasmacytoid dendritic cell (pDC) apoptosis. Activated pDCs exhibit reduced susceptibility to prednisolone-induced apoptosis, allowing their persistence and continued production of type I interferons and other pro-inflammatory cytokines [4] [5] [8]. Afimetoran directly counteracts this resistance mechanism.

In vitro experiments using human whole blood or isolated pDCs demonstrate that afimetoran reverses TLR7 agonist-induced blockade of glucocorticoid-driven pDC apoptosis. When pDCs are stimulated with TLR7 agonists like gardiquimod, they become markedly resistant to annexin V-positive apoptosis induced by prednisolone. Pre-treatment with afimetoran restores apoptotic sensitivity, significantly increasing the proportion of annexin V-positive pDCs compared to samples treated with prednisolone alone or control [2] [8]. This effect extends to B cells, another critical lymphocyte population in SLE pathogenesis [8].

This apoptosis-sensitizing effect provides a compelling cellular mechanism underlying afimetoran's observed steroid-sparing activity in vivo. In the spontaneous lupus-prone BXSB mouse model, afimetoran combined with low-dose prednisolone achieved significantly greater suppression of autoantibody titers (anti-Smith, anti-RNP, anti-SSA), plasma cytokines, and IFN-secreting pDCs than either treatment alone [8]. This synergy translates into reduced reliance on high-dose glucocorticoids to control disease activity, potentially mitigating the substantial toxicity associated with chronic steroid use. The restoration of pDC apoptosis represents a unique immunomodulatory action distinct from simply blocking receptor activation, positioning afimetoran as a promising candidate for overcoming therapeutic resistance in refractory SLE.

Table 3: Afimetoran's Effects on Immune Cell Apoptosis and Functional Consequences

Cell TypeExperimental SettingKey FindingFunctional Consequence
Human pDCsWhole Blood + TLR7 Agonist + PrednisoloneAfimetoran restores prednisolone-induced annexin V staining (apoptosis)Reversal of TLR7-mediated glucocorticoid resistance
Human B CellsWhole Blood + TLR7 Agonist + PrednisoloneIncreased B cell apoptosis with afimetoran + prednisolone vs. prednisolone aloneReduction in autoantibody-producing cells
Murine pDCs (BXSB)In vivo treatmentReduced frequency of IFN-secreting pDCsDecreased type I interferon signature & clinical disease activity
Autoantibody TitersBXSB model seraGreater suppression with afimetoran + prednisolone vs. monotherapiesMitigation of humoral autoimmunity

Properties

CAS Number

2171019-55-7

Product Name

Afimetoran

IUPAC Name

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide

Molecular Formula

C26H32N6O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33)

InChI Key

SNFVHLQYHFQOEP-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C

Canonical SMILES

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.